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Compound of Interest

6-Amino-3-bromo-2-
Compound Name:
methylpyridine

Cat. No.: B189396

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies for the characterization of 6-Amino-3-bromo-2-methylpyridine.
Given the limited availability of direct experimental spectra for this specific compound in public
databases, this document focuses on available data, detailed experimental protocols, and
predictive analysis based on structurally related compounds.

Molecular Structure and Properties
o |[UPAC Name: 6-Amino-3-bromo-2-methylpyridine

e Molecular Formula: CeH7BrN2

e Molecular Weight: 187.04 g/mol

e CAS Number: 42753-71-9

Vibrational Spectroscopy: FTIR and Raman Data

Vibrational spectroscopy provides valuable information about the functional groups and overall
molecular structure. For 6-Amino-3-bromo-2-methylpyridine, both Fourier-Transform Infrared
(FTIR) and Raman spectroscopic data are available, offering complementary insights into its
vibrational modes.
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Table 1: Summary of Available Vibrational Spectroscopy Data

Key Expected Vibrational

Spectroscopic Technique Data Availability
Modes

N-H stretching (amino group),
C-H stretching (methyl and
FTIR Spectroscopy 3 spectra available on aromatic), C=C and C=N
SpectraBase[1] stretching (pyridine ring), C-N
stretching, C-Br stretching, and

various bending vibrations.

Ring breathing modes of the
pyridine ring, symmetric N-H
1 spectrum available on stretching, C-H stretching, and
Raman Spectroscopy ) .
SpectraBase[1] other vibrations
complementary to IR

absorption.

Predicted FTIR Spectral Data

Based on the functional groups present in 6-Amino-3-bromo-2-methylpyridine, the following
characteristic infrared absorption bands are expected:

e ~3450-3300 cm~1: Asymmetric and symmetric N-H stretching vibrations of the primary amine
group.

e ~3100-3000 cm~1: Aromatic C-H stretching vibrations.

e ~2980-2850 cm~1: Aliphatic C-H stretching vibrations of the methyl group.
e ~1640-1590 cm~1: C=C and C=N stretching vibrations of the pyridine ring.
e ~1620-1560 cm~1: N-H scissoring (bending) vibration of the amino group.
e ~1380 cm~1: Symmetric C-H bending of the methyl group.

e ~1300-1200 cm~1: Aromatic C-N stretching vibration.
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e ~1100-1000 cm~1; C-Br stretching vibration.

Predicted Raman Spectral Data

The Raman spectrum is expected to be dominated by vibrations of the pyridine ring and the
methyl group. Key predicted Raman shifts include:

e ~3070 cm~% Aromatic C-H stretching.

e ~2925 cm~1: Symmetric C-H stretching of the methyl group.

e ~1610 cm~t and ~1580 cm~1: Pyridine ring stretching modes.

e ~1000 cm~1: Ring breathing mode, characteristic of the pyridine ring.
e ~650 cm~% C-Br stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct experimental NMR data for 6-Amino-3-bromo-2-methylpyridine is not readily available.
However, by analyzing the spectra of its isomers and related substituted pyridines, we can
predict the expected chemical shifts and coupling patterns.

Table 2: Comparative 'H NMR Data of Isomeric Aminobromomethylpyridines

Chemical Shift (ppm) and
Compound Solvent L
Multiplicity

5 ~7.4 (d, 1H, H-4), ~6.3 (d,
CDCls 1H, H-5), ~4.5 (br s, 2H, NH2),
~2.4 (s, 3H, CHs)

6-Amino-3-bromo-2-

methylpyridine (Predicted)

2-Amino-3-bromo-6- .
. No data available
methylpyridine

2-Amino-5-bromo-4-
P No data available
methylpyridine
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1H NMR Prediction: The proton spectrum of 6-Amino-3-bromo-2-methylpyridine is expected
to show two doublets in the aromatic region corresponding to the two coupled protons on the
pyridine ring. A broad singlet for the amino protons and a sharp singlet for the methyl protons
are also anticipated.

Table 3: Comparative 13C NMR Data of Isomeric Aminobromomethylpyridines

Compound Solvent Chemical Shift (ppm)

0 ~158 (C6), ~150 (C2), ~140
CDCls (C4), ~110 (C5), ~105 (C3),
~24 (CH5)

6-Amino-3-bromo-2-

methylpyridine (Predicted)

2-Amino-3-bromo-6- .
. No data available
methylpyridine

2-Amino-5-bromo-4-
P No data available
methylpyridine

13C NMR Prediction: The carbon spectrum is predicted to show six distinct signals. The carbon
atoms attached to the nitrogen and bromine atoms (C6, C2, and C3) will have their chemical
shifts significantly influenced by these heteroatoms. The methyl carbon will appear in the
aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and
fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data for 6-Amino-3-bromo-2-methylpyridine

lonization Method Predicted m/z Values Fragmentation Pattern

186/188 ([M]*), corresponding Loss of Br, loss of CHs, loss of
Electron lonization (EI) to the bromine isotopes (7°Br/ HCN, and other characteristic

81Br) pyridine ring fragmentations.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b189396?utm_src=pdf-body
https://www.benchchem.com/product/b189396?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Prediction: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion

due to the presence of bromine (7°Br and 8!Br in approximately a 1:1 ratio).

Experimental Protocols
FTIR Spectroscopy (Thin Solid Film Method)

Dissolve a small amount (a few milligrams) of 6-Amino-3-bromo-2-methylpyridine in a
volatile organic solvent (e.g., dichloromethane or acetone).

Deposit a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the
plate.

Place the salt plate in the sample holder of the FTIR spectrometer.

Acquire the spectrum, typically in the range of 4000-400 cm~1, with a sufficient number of
scans for a good signal-to-noise ratio.

Perform a background scan with a clean, empty salt plate and subtract it from the sample
spectrum.

Raman Spectroscopy

Place a small amount of the solid 6-Amino-3-bromo-2-methylpyridine sample onto a
microscope slide or into a capillary tube.

Position the sample under the objective of the Raman microscope.

Focus the laser beam onto the sample. A low laser power should be used initially to avoid
sample degradation.

Acquire the Raman spectrum over the desired spectral range (e.g., 3500-100 cm~1). The
acquisition time and number of accumulations should be optimized to obtain a high-quality
spectrum.

Calibrate the spectrometer using a known standard (e.g., a silicon wafer).
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NMR Spectroscopy

» Dissolve approximately 5-10 mg of 6-Amino-3-bromo-2-methylpyridine in a suitable
deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

e Acquire the *H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation
delay of 1-2 seconds, and 16-64 scans.

e Acquire the 13C NMR spectrum. This will require a larger number of scans (e.g., 1024 or
more) due to the lower natural abundance of 13C. Proton decoupling is typically used to
simplify the spectrum.

Mass Spectrometry (Electron lonization)

¢ Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe for solids.

¢ Heat the probe to volatilize the sample into the ion source.
 lonize the gaseous molecules using a standard electron energy of 70 eV.

e Scan the desired mass range (e.g., m/z 40-300) to detect the molecular ion and fragment
ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of a novel substituted pyridine, such as 6-Amino-3-bromo-2-methylpyridine.
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Preliminary Analysis
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Caption: Workflow for the spectroscopic identification of 6-Amino-3-bromo-2-methylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 6-Amino-3-bromo-2-
methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189396#spectroscopic-data-for-6-amino-3-bromo-2-
methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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